Apigenin 7-O-beta-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apigenin 7-O-beta-glucuronide is a flavonoid derivative, specifically a glucuronide conjugate of apigenin. It is naturally found in various plants, including the agricultural residue of Juglans sigillata fruit husks . This compound has garnered attention due to its multiple pharmacological activities, including anti-inflammatory, antioxidant, and aldose reductase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 7-O-beta-glucuronide typically involves the glucuronidation of apigenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferases (UGTs) as catalysts, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or biotechnological methods using engineered microorganisms to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Apigenin 7-O-beta-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the glucuronide moiety back to its parent aglycone, apigenin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced apigenin, and substituted glucuronides .
Scientific Research Applications
Apigenin 7-O-beta-glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Apigenin 7-O-beta-glucuronide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of AP-1 and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: It induces apoptosis and cell cycle arrest in cancer cells, inhibiting their proliferation and metastasis.
Comparison with Similar Compounds
Apigenin 7-O-beta-glucuronide can be compared with other similar flavonoid glucuronides:
Luteolin 7-O-beta-glucuronide: Similar to this compound, it exhibits anti-inflammatory and antioxidant properties.
Quercetin 3-O-beta-glucuronide: This compound also has strong antioxidant and anti-inflammatory effects but differs in its glycosylation pattern.
Kaempferol 3-O-beta-glucuronide: Known for its anticancer and cardioprotective properties, it shares some pharmacological activities with this compound.
Properties
Molecular Formula |
C21H18O11 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-6-11(23)10-5-12(24)15(7-14(10)30-13)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-22,24-27H,(H,28,29) |
InChI Key |
VIAHYBRXOYNMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.